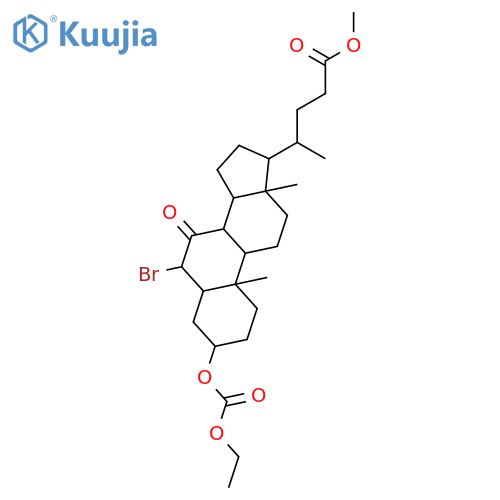Cas no 125112-73-4 ((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester)

125112-73-4 structure
商品名:(3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester
(3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- (3α,5β,6α)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- (3a,5b,6a)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
- (3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- DB-222870
- 125112-73-4
- (3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester
-
- インチ: InChI=1S/C28H43BrO6/c1-6-34-26(32)35-17-11-13-28(4)20-12-14-27(3)18(16(2)7-10-22(30)33-5)8-9-19(27)23(20)25(31)24(29)21(28)15-17/h16-21,23-24H,6-15H2,1-5H3/t16-,17-,18-,19+,20+,21+,23+,24-,27-,28-/m1/s1
- InChIKey: OTQKRWDYSBXXEM-IQDKFTAJSA-N
- ほほえんだ: CCOC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C(C2C1)Br)CCC4C(C)CCC(=O)OC)C)C
計算された属性
- せいみつぶんしりょう: 554.22430g/mol
- どういたいしつりょう: 554.22430g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 830
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.2
- トポロジー分子極性表面積: 78.9Ų
(3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B685090-250mg |
(3a,5b,6a)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester |
125112-73-4 | 250mg |
$ 1608.00 | 2023-09-08 | ||
| TRC | B685090-25mg |
(3a,5b,6a)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester |
125112-73-4 | 25mg |
$ 201.00 | 2023-09-08 |
(3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
125112-73-4 ((3a,5b,6a)-6-Bromo-3-(ethoxycarbonyl)oxy-7-oxo-cholan-24-oic Acid Methyl Ester) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
